molecular formula C9H10ClNO3 B1348733 Methyl 4-amino-5-chloro-2-methoxybenzoate CAS No. 20896-27-9

Methyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No. B1348733
CAS RN: 20896-27-9
M. Wt: 215.63 g/mol
InChI Key: ALYQFGBPEGLBLW-UHFFFAOYSA-N
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Patent
US06977254B2

Procedure details

4-Amino-5-chloro-2-methoxy benzoic acid (50.0 g, 248 mmol) was suspended in methanol (500 mL) and the slurry cooled to 0° C. Thionyl chloride (54.3 mL, 744 mmol) was then added dropwise over the course of 20 minutes. The initially clear solution turned to a white suspension. The reaction was warmed to room temperature and stirred for 3 hours. The methanol was evaporated and the resulting slurry suspended in diethyl ether (1 L). The solid was filtered and rinsed thoroughly with diethyl ether to afford the title compound (50.9 g) as the hydrochloride salt. The salt was suspended in 1 N sodium hydroxide and stirred vigorously for 30 minutes. Filtration and thorough rinsing with water afforded the title compound free base as a white solid, m.p. 136-137° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
54.3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.S(Cl)(Cl)=O.[CH3:18]O>>[CH3:18][O:7][C:6](=[O:8])[C:5]1[CH:9]=[C:10]([Cl:11])[C:2]([NH2:1])=[CH:3][C:4]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OC
Step Two
Name
Quantity
54.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed thoroughly with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)Cl)N)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.